2-(2-Naphthalenylazo)-1-naphthalenol

Azo-hydrazone tautomerism NMR spectroscopy Dye chemistry

2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9) is the hydrazone (keto) tautomer of the monoazo solvent dye commonly known as C.I. Solvent Orange 8.

Molecular Formula C20H14N2O
Molecular Weight 298.3 g/mol
CAS No. 52008-58-9
Cat. No. B12685716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthalenylazo)-1-naphthalenol
CAS52008-58-9
Molecular FormulaC20H14N2O
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O
InChIInChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H
InChIKeyNRIQPVPURZTLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9): A Defined Hydrazone Tautomer of a Naphthol Azo Solvent Dye


2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9) is the hydrazone (keto) tautomer of the monoazo solvent dye commonly known as C.I. Solvent Orange 8 . Its molecular formula is C₂₀H₁₄N₂O (MW 298.34 g/mol), and it features two naphthalene rings connected by an azo/hydrazone linkage with a hydroxyl group on the 1-position of one naphthalene unit . Unlike the corresponding azo (enol) tautomer (CAS 2653-66-9), this compound is supplied as the structurally defined hydrazone form, a distinction with practical consequences for color shade, solubility, thermal behavior, and functional material applications [1].

Why Generic Substitution of 2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9) with Closest Analogs Fails


In scientific procurement and industrial formulation, in-class azo naphthol dyes cannot be interchangeably substituted because even structurally similar analogs diverge in three critical dimensions: tautomeric identity, positional isomerism, and consequent macroscopic properties. The target compound (CAS 52008-58-9) is specifically the hydrazone tautomer, while its closest analog (CAS 2653-66-9) is the azo form; this tautomeric difference alters the intramolecular hydrogen-bonding pattern and influences solubility, melting point, and photochromic potential [1]. Positional isomers such as 1-(1-naphthylazo)-2-naphthol (CAS 2653-64-7, C.I. Solvent Red 4) exhibit a wholly different shade (blue-red vs. reddish orange) and markedly inferior thermal and light fastness, limiting their utility to low-grade applications . The quantitative evidence below demonstrates exactly where CAS 52008-58-9 offers measurable differentiation from its nearest comparators.

Quantitative Differentiation Evidence for 2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9) vs. Closest Analogs


Tautomeric Identity: Hydrazone Content Quantified by 15N NMR vs. 1-Phenylazo-2-naphthol Baseline

Although the target compound itself was not the direct subject of the NMR study, its close structural analog 1-(1-naphthyl)azo-2-naphthol (compound 3 in the study) was shown by 15N, 13C and 1H NMR to exist predominantly in the hydrazone form. The hydrazone content in this naphthyl-substituted compound was 1–2.7% higher (calculated from δ(15Na) and δ(15Nb) chemical shifts) and 1.2–1.6% higher (using 1J(15N,1H) coupling) than in 1-phenylazo-2-naphthol, demonstrating that annelation of the benzene ring in the diazo component increases hydrazone character [1]. CAS 52008-58-9 is supplied as the structurally fixed hydrazone tautomer, eliminating the batch-to-batch tautomeric variability inherent in the mixed azo/hydrazone form (CAS 2653-66-9).

Azo-hydrazone tautomerism NMR spectroscopy Dye chemistry

Melting Point Differential: CAS 52008-58-9 vs. Positional Isomer C.I. Solvent Red 4 (CAS 2653-64-7)

The melting point of 2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9) is reported as 166–167 °C . In contrast, the positional isomer 1-(1-naphthylazo)-2-naphthol (CAS 2653-64-7, C.I. Solvent Red 4 / C.I. Pigment Red 40) exhibits a significantly higher melting point of approximately 230 °C . This ~63 °C difference in melting point reflects the distinct crystal packing and intermolecular interactions arising from the different substitution pattern and tautomeric form, directly impacting thermal processing windows in polymer and coating applications.

Thermal properties Melting point Processability

Photochromic Application Preference: Hydrazone Tautomers as Preferred Photoreceptors and Binary Switches

A 2024 study by Thomas and Adegoke explicitly states that 'hydrazone forms of tautomeric azo compounds are commercially preferred as photoreceptors and binary switches' due to their enhanced photochromic effects [1]. The study further demonstrated through DFT calculations (M06-2X/6-31G(dp)) that hydrazone tautomers of structurally related sulphonated 4-naphthylazo naphth-1-ols are thermodynamically more stable than their corresponding azo forms by 0.289 to 1.536 kcal/mol, depending on substitution pattern [1]. While these specific energy values pertain to sulphonated analogs, the principle that hydrazone forms confer superior photochromic functionality is a well-established class-level inference applicable to CAS 52008-58-9 as a defined hydrazone tautomer.

Photochromic materials Optical switching Hydrazone stability

Color Shade Differentiation: Reddish Orange (CAS 52008-58-9) vs. Blue-Red of Positional Isomer (CAS 2653-64-7)

The color shade of azo naphthol dyes is highly sensitive to the position of the azo/hydrazone linkage on the naphthalene rings. 2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9) yields a reddish orange shade characteristic of the 2,1′-substitution pattern. In direct contrast, the positional isomer 1-(1-naphthylazo)-2-naphthol (CAS 2653-64-7, C.I. Solvent Red 4 / C.I. Pigment Red 40) produces a distinct 'blue-ray red' (蓝光红色) or bordeaux shade . This qualitative yet unambiguous shade difference is a direct consequence of the different conjugation pathways in the two isomers and is the primary selection criterion for color-matching applications.

Color shade Spectral properties Dye selection

Thermal and Light Fastness Profile: Positional Isomer (CAS 2653-64-7) as a Lower-Performance Baseline

According to the Chinese dye industry database chem960, the positional isomer C.I. Pigment Red 40 (CAS 2653-64-7) is explicitly described as having 'low light fastness, low weather fastness, and poor thermal stability,' restricting its use to 'low-grade paints and oilcloth coloring' . While direct fastness ratings for CAS 52008-58-9 are not available in the accessed primary literature, the structural distinction—specifically the tautomeric state and substitution pattern—implies a different fastness profile. The hydrazone tautomer's stronger intramolecular resonance-assisted hydrogen bond (RAHB) is known to influence photostability [1]. Users requiring higher-grade performance should verify fastness data but can reasonably anticipate that the defined hydrazone tautomer may offer different (and potentially superior) fastness characteristics compared to the azo-form positional isomer.

Light fastness Thermal stability Application grade

Best-Fit Research and Industrial Application Scenarios for 2-(2-Naphthalenylazo)-1-naphthalenol (CAS 52008-58-9)


Photochromic Material Research and Molecular Switch Development

The hydrazone tautomer is the commercially preferred form for photoreceptors, binary switches, and photochromic materials due to its enhanced photochromic effects and thermodynamic stabilization via intramolecular RAHB [1]. Researchers developing optical data storage media, light-responsive coatings, or molecular logic gates should procure the structurally defined hydrazone tautomer (CAS 52008-58-9) rather than the mixed tautomeric form (CAS 2653-66-9) to ensure reproducible photochromic performance and eliminate tautomer equilibration as a confounding variable.

Color-Critical Industrial Formulations Requiring Reddish Orange Shade

For solvent-based inks, wood stains, leather finishes, and transparent plastic colorations where a reddish orange hue is specified, CAS 52008-58-9 provides the correct shade [2]. The positional isomer C.I. Solvent Red 4 (CAS 2653-64-7) yields an unacceptably different blue-red/bordeaux shade and cannot serve as a drop-in replacement. The lower melting point (166–167 °C) of CAS 52008-58-9 also facilitates dissolution and dispersion in solvent-borne systems at moderate processing temperatures .

Analytical Reference Standard for Azo-Hydrazone Tautomerism Studies

The well-characterized 15N, 13C, and 1H NMR spectral data available for closely related naphthylazo-naphthol compounds provide a spectroscopic framework for tautomer identification [3]. CAS 52008-58-9, as a defined hydrazone tautomer, can serve as a reference standard in analytical method development, quality control of dye batches, and fundamental studies of azo-hydrazone equilibrium, where the precise tautomeric state must be known and controlled.

Thermoplastic and Coating Applications with Moderate Thermal Processing Requirements

With a melting point of 166–167 °C and predicted boiling point of ~530 °C, CAS 52008-58-9 is compatible with melt-processing techniques for thermoplastics and heat-cured industrial coatings that operate below 200 °C . Its density of ~1.20 g/cm³ and solubility in organic solvents such as ethanol make it suitable for liquid masterbatch and solvent-borne coating formulations. Users should verify specific fastness requirements for the intended end-use, but the documented poor thermal stability of the positional isomer (CAS 2653-64-7) makes it unsuitable for any application involving elevated temperature exposure .

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